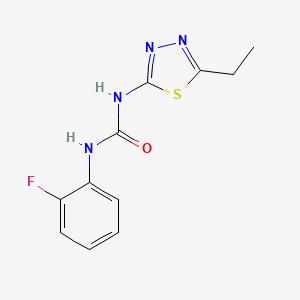

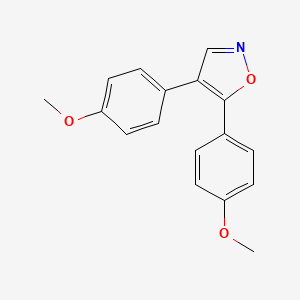

![molecular formula C15H18N2O B5843637 2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

2-({[4-(dimethylamino)phenyl]amino}methyl)phenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Epoxy Resin Chemistry

2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol: is a key catalyst in epoxy resin chemistry. It facilitates homopolymerization of epoxy resins and acts as an accelerator with epoxy resin curing agents. This compound is instrumental in the development of coatings, sealants, composites, adhesives, and elastomers due to its ability to enhance the curing process. It is considered one of the most widely used room temperature accelerators for two-component epoxy resin systems .

Polyurethane Chemistry

In polyurethane chemistry, this compound is utilized by grafting it into the polymer backbone. This application is significant as it modifies the properties of polyurethane, enhancing its functionality for various industrial uses. The compound also serves as a trimerization catalyst with polymeric MDI, which is crucial in the production of rigid foams used in insulation materials .

Lithium Battery Technology

The high functionality of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol allows it to be grafted onto polyether ether ketones, which are then used in lithium batteries. This application is particularly important for improving the performance and longevity of lithium batteries, which are essential in many electronic devices and electric vehicles .

Transition Metal Complexation

Due to its tertiary amine and phenolic hydroxyl functionality, this compound can complex with some transition metals. Research in this area explores the potential of using these complexes in catalysis, material science, and potentially in medical applications where metal complexes play a role .

Synthesis of Water-Soluble Metal Phthalocyanines

This compound is used in the synthesis of water-soluble metal phthalocyanines bearing twelve dimethylamino groups. These phthalocyanines have applications in dyeing fabrics, manufacturing of inks, and as catalysts in various chemical reactions .

Anion Exchange Membranes (AEMs)

2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol: is employed to prepare phenolate anion-based branched/cross-linked anion exchange membranes. These AEMs are crucial for electrochemical applications such as fuel cells, where they facilitate the transport of ions across the membrane .

Epoxy Membrane Production

As a curing agent, this compound is used in the production of epoxy membranes. These membranes have a wide range of applications, including protective coatings, industrial flooring, and as barriers against corrosion .

Safety and Environmental Impact

While exploring the applications of this compound, it’s also important to consider its safety and environmental impact. It is classified as a high volume chemical, and its toxicity profile has been extensively studied. Manufacturers and users must handle it with care, adhering to safety guidelines to prevent any adverse health or environmental effects .

Propiedades

IUPAC Name |

2-[[4-(dimethylamino)anilino]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17(2)14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18/h3-10,16,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBKHOLBNKGSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

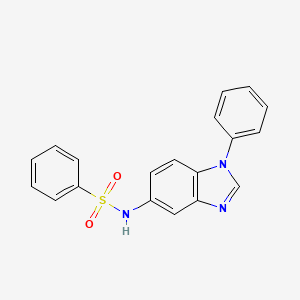

![N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)

![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide](/img/structure/B5843599.png)

![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)

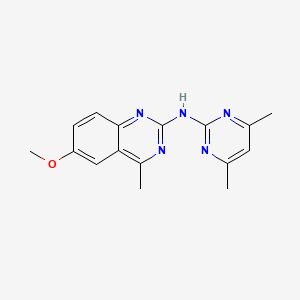

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)

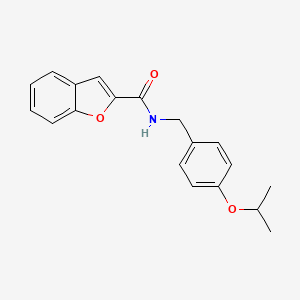

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)